molecular formula C13H12N2O3 B6413771 6-Amino-3-(2-methoxyphenyl)picolinic acid CAS No. 1261991-37-0

6-Amino-3-(2-methoxyphenyl)picolinic acid

Cat. No.: B6413771
CAS No.: 1261991-37-0
M. Wt: 244.25 g/mol
InChI Key: UBDCAAJHHMHAAA-UHFFFAOYSA-N
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Description

6-Amino-3-(2-methoxyphenyl)picolinic acid: is a versatile chemical compound with the molecular formula C13H12N2O3. It is known for its unique properties, making it suitable for various applications in scientific research, including drug development, nanotechnology, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(2-methoxyphenyl)picolinic acid typically involves the reaction of 2-methoxybenzaldehyde with malononitrile to form 2-methoxyphenylacetonitrile. This intermediate is then subjected to cyclization with ammonium acetate to yield 6-amino-3-(2-methoxyphenyl)pyridine-2-carbonitrile. Finally, hydrolysis of the nitrile group results in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the amino or methoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a ligand in coordination chemistry to form metal complexes.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a therapeutic agent in drug development.
  • Evaluated for its antiviral and anticancer properties.

Industry:

  • Utilized in the development of advanced materials, including nanomaterials and polymers.
  • Applied in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Amino-3-(2-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can bind to active sites, inhibiting enzyme activity or modulating receptor function. The compound may also interfere with cellular pathways, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

    Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

    Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.

Uniqueness: 6-Amino-3-(2-methoxyphenyl)picolinic acid is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in various fields of research .

Properties

IUPAC Name

6-amino-3-(2-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-18-10-5-3-2-4-8(10)9-6-7-11(14)15-12(9)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDCAAJHHMHAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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